molecular formula C15H12O2 B11881412 3-Phenyl-2H-1-benzopyran-6-ol CAS No. 88039-99-0

3-Phenyl-2H-1-benzopyran-6-ol

Cat. No.: B11881412
CAS No.: 88039-99-0
M. Wt: 224.25 g/mol
InChI Key: SOHLBBHKJISGCU-UHFFFAOYSA-N
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Description

3-Phenyl-2H-chromen-6-ol is a compound belonging to the class of chromenes, which are oxygen-containing heterocycles. Chromenes are widely found in natural products, pharmaceutical agents, and biologically relevant molecules. They have significant applications in materials science and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2H-chromen-6-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the Pechmann condensation reaction, which involves the condensation of phenols with β-keto esters in the presence of an acid catalyst, is a widely used method for synthesizing chromene derivatives . Another method includes the Claisen rearrangement reaction, where phenols react with protected allyl alcohols under basic conditions to yield the desired chromene compound .

Industrial Production Methods

Industrial production of 3-Phenyl-2H-chromen-6-ol typically involves optimizing the synthetic routes for large-scale production. This includes using green solvents, catalysts, and other environmentally friendly procedures to ensure sustainable and efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2H-chromen-6-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-Phenyl-2H-chromen-6-ol can yield chromone derivatives, while reduction can produce dihydrochromene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2H-chromen-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

88039-99-0

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

3-phenyl-2H-chromen-6-ol

InChI

InChI=1S/C15H12O2/c16-14-6-7-15-12(9-14)8-13(10-17-15)11-4-2-1-3-5-11/h1-9,16H,10H2

InChI Key

SOHLBBHKJISGCU-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C=CC(=C2)O)C3=CC=CC=C3

Origin of Product

United States

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